Cas no 2385834-62-6 (Methyl 5-(aminomethyl)naphthalene-1-carboxylate)

Methyl 5-(aminomethyl)naphthalene-1-carboxylate is a naphthalene-based organic compound featuring both an ester and an aminomethyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the aminomethyl group allows for further derivatization, enabling the introduction of additional functional moieties. The ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. Its rigid naphthalene backbone contributes to stability, while the functional groups provide reactivity for coupling or condensation reactions. This compound is valuable in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity and structural flexibility.
Methyl 5-(aminomethyl)naphthalene-1-carboxylate structure
2385834-62-6 structure
商品名:Methyl 5-(aminomethyl)naphthalene-1-carboxylate
CAS番号:2385834-62-6
MF:C13H13NO2
メガワット:215.247823476791
CID:6616000
PubChem ID:165886535

Methyl 5-(aminomethyl)naphthalene-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1722831
    • methyl 5-(aminomethyl)naphthalene-1-carboxylate
    • 2385834-62-6
    • Methyl 5-(aminomethyl)naphthalene-1-carboxylate
    • インチ: 1S/C13H13NO2/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12/h2-7H,8,14H2,1H3
    • InChIKey: OTFMBCRFHVNHNF-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=CC2=C(C=CC=C21)CN)=O

計算された属性

  • せいみつぶんしりょう: 215.094628657g/mol
  • どういたいしつりょう: 215.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 52.3Ų

Methyl 5-(aminomethyl)naphthalene-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1722831-5.0g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
5g
$3147.0 2023-05-25
Enamine
EN300-1722831-1.0g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
1g
$1086.0 2023-05-25
Enamine
EN300-1722831-0.1g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
0.1g
$956.0 2023-09-20
Enamine
EN300-1722831-0.5g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
0.5g
$1043.0 2023-09-20
Enamine
EN300-1722831-10.0g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
10g
$4667.0 2023-05-25
Enamine
EN300-1722831-0.05g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
0.05g
$912.0 2023-09-20
Enamine
EN300-1722831-1g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
1g
$1086.0 2023-09-20
Enamine
EN300-1722831-10g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
10g
$4667.0 2023-09-20
Enamine
EN300-1722831-0.25g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
0.25g
$999.0 2023-09-20
Enamine
EN300-1722831-2.5g
methyl 5-(aminomethyl)naphthalene-1-carboxylate
2385834-62-6
2.5g
$2127.0 2023-09-20

Methyl 5-(aminomethyl)naphthalene-1-carboxylate 関連文献

Methyl 5-(aminomethyl)naphthalene-1-carboxylateに関する追加情報

Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6): An Overview

Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its naphthalene core, which is substituted with an aminomethyl group and a carboxylate ester, making it a valuable building block for the development of novel molecules.

The chemical structure of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is particularly noteworthy. The naphthalene ring provides a rigid and planar framework, which can enhance the compound's stability and reactivity. The aminomethyl group introduces functional versatility, allowing for a wide range of chemical transformations. Additionally, the carboxylate ester moiety can be readily modified or cleaved, providing further synthetic flexibility.

Recent research has highlighted the potential of Methyl 5-(aminomethyl)naphthalene-1-carboxylate in the development of new pharmaceutical agents. For instance, studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is the use of Methyl 5-(aminomethyl)naphthalene-1-carboxylate as a precursor for the synthesis of selective COX-2 inhibitors, which are widely used in the treatment of inflammatory conditions.

In the field of materials science, Methyl 5-(aminomethyl)naphthalene-1-carboxylate has been explored for its potential in the design of advanced functional materials. The rigid naphthalene core and the presence of multiple functional groups make it an attractive candidate for the development of polymers with enhanced mechanical and thermal properties. Research has demonstrated that polymers derived from this compound exhibit improved strength and stability, making them suitable for applications in electronics, coatings, and composite materials.

The synthetic accessibility of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is another key factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common approach involves the reaction of 5-bromonaphthalene-1-carboxylic acid with methylamine followed by esterification. This method provides a scalable and cost-effective route to produce the desired compound, facilitating its use in both academic and industrial settings.

In addition to its synthetic utility, Methyl 5-(aminomethyl)naphthalene-1-carboxylate has been studied for its potential as a ligand in coordination chemistry. The presence of both nitrogen and oxygen donor atoms makes it an excellent candidate for forming stable complexes with various metal ions. These complexes have shown promise in catalytic applications, particularly in asymmetric synthesis and homogeneous catalysis. For example, palladium complexes derived from this ligand have been used to achieve high enantioselectivity in asymmetric hydrogenation reactions.

The environmental impact of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is also an important consideration. Recent studies have focused on developing green synthesis methods to reduce the environmental footprint associated with its production. These efforts include the use of mild reaction conditions, recyclable catalysts, and eco-friendly solvents. By adopting sustainable practices, researchers aim to ensure that the benefits of this compound can be realized without compromising environmental health.

In conclusion, Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional versatility make it an invaluable tool for researchers and chemists working on the development of new materials, pharmaceuticals, and catalytic systems. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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